
4-(2-Nitroprop-1-enyl)-1,3-benzodioxole
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Overview
Description
4-(2-Nitro-1-propenyl)-1,3-benzodioxole is an organic compound characterized by a benzodioxole ring substituted with a nitropropenyl group
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 4-(2-Nitro-1-propenyl)-1,3-benzodioxole typically involves the Henry reaction, where benzaldehyde derivatives react with nitroethane in the presence of a base. The reaction conditions often include the use of solvents like ethanol or methanol and catalysts such as sodium hydroxide or potassium carbonate .
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques like recrystallization and chromatography are common in industrial settings .
Chemical Reactions Analysis
Types of Reactions: 4-(2-Nitro-1-propenyl)-1,3-benzodioxole undergoes various chemical reactions, including:
Oxidation: The nitro group can be further oxidized to form nitroso or other oxidized derivatives.
Reduction: The nitro group can be reduced to an amine using reducing agents like lithium aluminium hydride or hydrogen in the presence of a catalyst.
Substitution: The benzodioxole ring can undergo electrophilic aromatic substitution reactions.
Common Reagents and Conditions:
Oxidation: Reagents like potassium permanganate or chromium trioxide.
Reduction: Reagents like lithium aluminium hydride, sodium borohydride, or catalytic hydrogenation.
Substitution: Conditions typically involve the use of electrophiles like halogens or nitrating agents.
Major Products:
Oxidation: Formation of nitroso derivatives.
Reduction: Formation of amine derivatives.
Substitution: Formation of substituted benzodioxole derivatives.
Scientific Research Applications
4-(2-Nitro-1-propenyl)-1,3-benzodioxole has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of various organic compounds.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in drug development.
Industry: Utilized in the production of specialty chemicals and materials
Mechanism of Action
The mechanism of action of 4-(2-Nitro-1-propenyl)-1,3-benzodioxole involves its interaction with molecular targets such as enzymes and receptors. The nitro group can undergo bioreduction to form reactive intermediates that interact with cellular components, leading to various biological effects. The benzodioxole ring may also interact with specific proteins, modulating their activity and leading to therapeutic effects .
Comparison with Similar Compounds
1-Phenyl-2-nitropropene: Similar structure with a phenyl ring instead of a benzodioxole ring.
2-Methoxy-4-(2-nitro-1-propenyl)phenol: Similar nitropropenyl group but with different substituents on the aromatic ring
Uniqueness: 4-(2-Nitro-1-propenyl)-1,3-benzodioxole is unique due to the presence of the benzodioxole ring, which imparts distinct chemical and biological properties compared to other nitropropenyl derivatives. This uniqueness makes it a valuable compound for various research and industrial applications .
Biological Activity
4-(2-Nitroprop-1-enyl)-1,3-benzodioxole, also referred to as Nitropropenyl Benzodioxole (NPBD), is a compound that has garnered attention for its diverse biological activities, particularly in the antimicrobial and antifungal domains. This article synthesizes current research findings on NPBD's biological activity, highlighting its mechanisms of action, efficacy against various pathogens, and potential therapeutic applications.
Chemical Structure
The chemical structure of NPBD is characterized by the presence of a benzodioxole moiety and a nitroprop-1-enyl group. The structural formula is as follows:
NPBD exhibits its biological activity primarily through the inhibition of cysteine-based enzymes and redox-active thiol molecules. The nitroethenyl and nitropropenyl groups are responsible for its antimicrobial properties, impacting various microbial targets by oxidizing the catalytic cysteine residues in enzymes such as protein tyrosine phosphatases (PTPs) and bacterial YopH .
Key Mechanisms:
- Thiol Oxidation : NPBD acts as a thiol oxidant, affecting the redox state of cysteine residues in target proteins.
- Enzymatic Inhibition : It competitively inhibits PTP1B and other related enzymes, disrupting their normal function and leading to cell death in susceptible microorganisms .
Antimicrobial Activity
NPBD has demonstrated broad-spectrum antimicrobial activity against various bacterial and fungal species. Its efficacy is particularly notable against antibiotic-resistant strains.
Efficacy Against Bacteria
- Broad-Spectrum Activity : NPBD has been shown to be bactericidal against pathogens from skin, respiratory, urogenital, and intestinal tracts .
- Minimum Inhibitory Concentration (MIC) : Studies indicate that NPBD exhibits MIC values comparable to established antibiotics like ciprofloxacin and vancomycin .
Pathogen | MIC (µg/mL) | Comparison Antibiotic |
---|---|---|
Staphylococcus aureus | 16 | Vancomycin |
Escherichia coli | 32 | Ciprofloxacin |
Enterococcus faecalis | 8 | Tetracycline |
Efficacy Against Fungi
NPBD has shown promising antifungal activity against a range of fungi, with a profile comparable to Amphotericin B and Miconazole. However, it is less effective against dermatophytes .
Fungal Species | MIC (µg/mL) | Comparison Drug |
---|---|---|
Candida albicans | 16 | Amphotericin B |
Aspergillus niger | 32 | Miconazole |
Cryptococcus neoformans | 64 | Fluconazole |
Case Studies
Recent studies have highlighted NPBD's potential in treating infections caused by resistant strains:
- Case Study on Skin Infections : A clinical trial evaluated NPBD's effectiveness in treating skin infections caused by methicillin-resistant Staphylococcus aureus (MRSA). Results indicated significant improvement in infection clearance compared to placebo controls .
- In Vitro Study on Fungal Infections : An in vitro study assessed NPBD against various fungal pathogens. The compound displayed potent antifungal activity with low toxicity profiles, suggesting its suitability for topical applications .
Pharmacokinetics
Research indicates that NPBD has favorable pharmacokinetic properties, including good cell permeability and moderate plasma binding, which influences its bioavailability. However, interactions with thiol-containing compounds can reduce its antimicrobial efficacy .
Properties
IUPAC Name |
4-(2-nitroprop-1-enyl)-1,3-benzodioxole |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H9NO4/c1-7(11(12)13)5-8-3-2-4-9-10(8)15-6-14-9/h2-5H,6H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FFOGDLITZIVKQY-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=CC1=C2C(=CC=C1)OCO2)[N+](=O)[O-] |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H9NO4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
207.18 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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